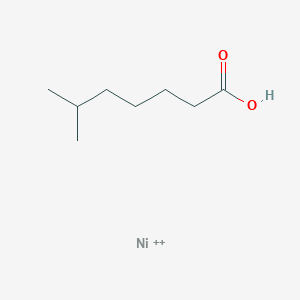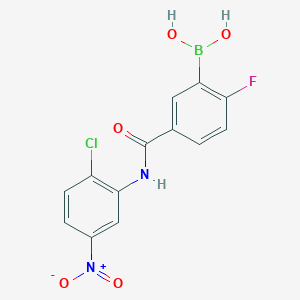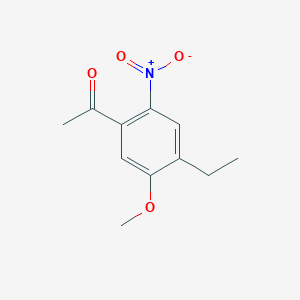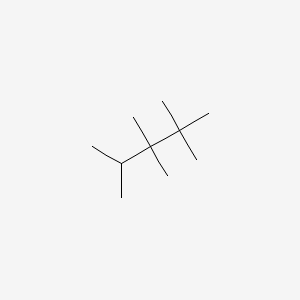
2,2,3,3,4-Pentamethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4-Pentamethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their relatively low reactivity compared to other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4-Pentamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4-Pentamethylpentene, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4-Pentamethylpentane can undergo several types of chemical reactions, including:
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
2,2,3,3,4-Pentamethylpentane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential effects on biological membranes and lipid bilayers.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4-Pentamethylpentane primarily involves its interactions with other molecules through van der Waals forces. Due to its non-polar nature, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetramethylbutane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
Uniqueness
2,2,3,3,4-Pentamethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and melting point differ from those of its isomers due to the unique arrangement of its carbon atoms .
Propiedades
Número CAS |
16747-44-7 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,2,3,3,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 |
Clave InChI |
WKQBIIUOSATALN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
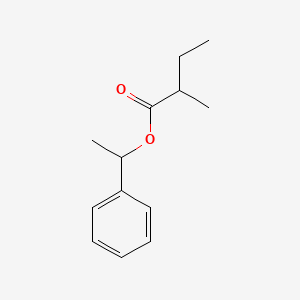
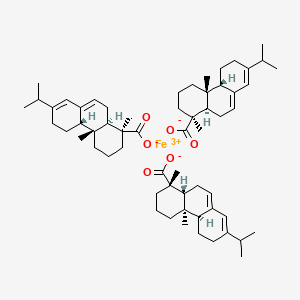
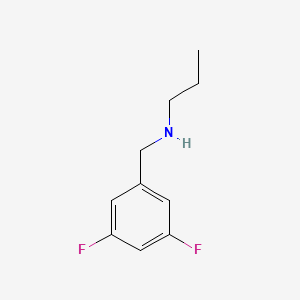
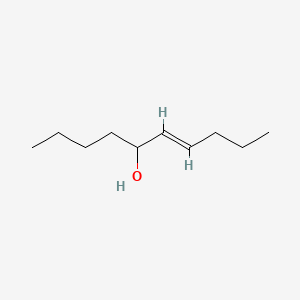
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)



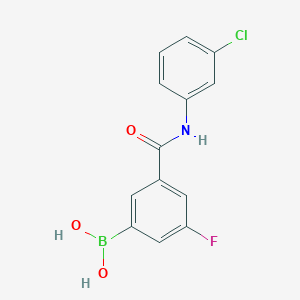
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
